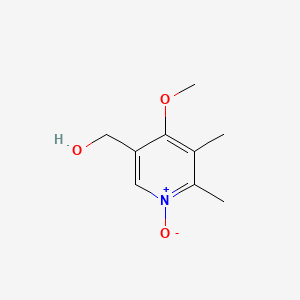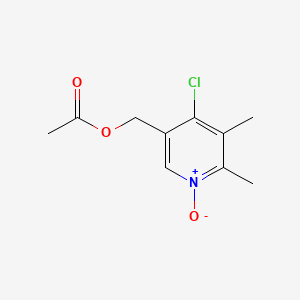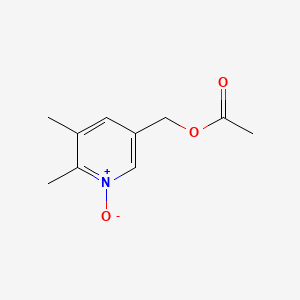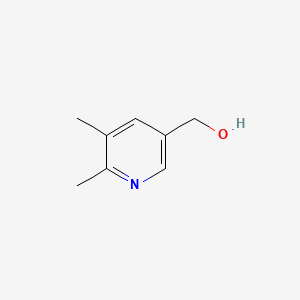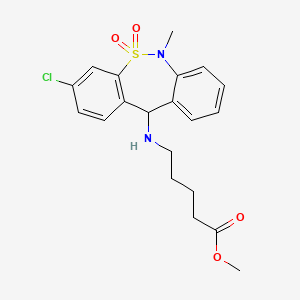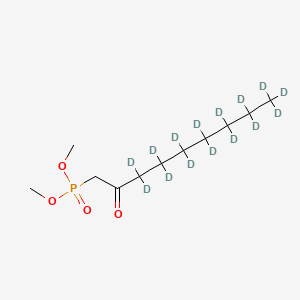
Nitrofurantoïne-13C3
Vue d'ensemble
Description
La nitrofurantoïne-13C3 est un composé marqué par des isotopes stables de la nitrofurantoïne, un agent antimicrobien à large spectre de la bêta-lactamase. La nitrofurantoïne est couramment utilisée comme antibiotique pour traiter les infections des voies urinaires, y compris la cystite et les infections rénales . L'ajout d'isotopes de carbone-13 permet un suivi plus précis de ses voies métaboliques et de sa distribution dans l'organisme .
Applications De Recherche Scientifique
La nitrofurantoïne-13C3 est largement utilisée en recherche scientifique, notamment :
Chimie : En tant que composé marqué par des isotopes stables, elle est utilisée pour suivre les voies métaboliques et étudier les mécanismes réactionnels.
Biologie : Elle aide à comprendre les processus biologiques et les interactions de la nitrofurantoïne.
Médecine : Utilisée dans les études pharmacocinétiques pour comprendre la distribution et le métabolisme de la nitrofurantoïne dans l'organisme.
Industrie : Employée dans le contrôle de la qualité et la validation des méthodes à des fins analytiques
Mécanisme d'action
La this compound exerce ses effets en étant convertie par les nitroreductases bactériennes en intermédiaires électrophile. Ces intermédiaires inhibent le cycle de l'acide citrique et la synthèse de l'ADN, de l'ARN et des protéines, conduisant à la mort des cellules bactériennes. Ce mécanisme rend la nitrofurantoïne efficace contre un large éventail de bactéries et réduit la probabilité de résistance bactérienne .
Mécanisme D'action
Target of Action
Nitrofurantoin-13C3, commonly known as Nitrofurantoin, is primarily targeted towards bacterial cells causing urinary tract infections . The primary targets of Nitrofurantoin are the bacterial enzymes, specifically nitroreductases . These enzymes play a crucial role in the metabolic processes of the bacteria, making them an effective target for the antibiotic.
Mode of Action
Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates then inhibit the citric acid cycle, a vital metabolic pathway in bacteria, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes Nitrofurantoin more resistant to the development of bacterial resistance .
Biochemical Pathways
The primary biochemical pathway affected by Nitrofurantoin is the citric acid cycle . By inhibiting this cycle, Nitrofurantoin disrupts the energy production in bacterial cells, leading to their death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and reproduction of the bacteria .
Pharmacokinetics
The pharmacokinetics of Nitrofurantoin involve its absorption, distribution, metabolism, and excretion (ADME). Nitrofurantoin is well absorbed and reaches therapeutic concentrations rapidly in the urine . It is metabolized in body tissues, excluding plasma, to inactive metabolites . About 20% to 25% of Nitrofurantoin is excreted in the urine as unchanged drug . The half-life elimination of Nitrofurantoin is between 20 to 60 minutes, which can be prolonged with renal impairment .
Result of Action
The result of Nitrofurantoin’s action is the effective killing or inhibition of the growth of bacteria responsible for urinary tract infections . By disrupting vital metabolic processes in the bacteria, Nitrofurantoin causes bacterial death, thereby treating the infection .
Action Environment
The action, efficacy, and stability of Nitrofurantoin can be influenced by various environmental factors. For instance, the presence of Nitrofurantoin has been shown to significantly affect bacterial cells . Additionally, the drug’s efficacy can be influenced by the patient’s health status and the presence of other medications .
Safety and Hazards
Orientations Futures
Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . Nitrofurantoin-13C3, being a labeled version of Nitrofurantoin, could be used in future research to better understand the metabolic pathways and distribution of Nitrofurantoin in the body .
Analyse Biochimique
Biochemical Properties
Nitrofurantoin is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations . It interacts with various enzymes and proteins within bacterial cells, leading to the inhibition of vital biochemical reactions .
Cellular Effects
Nitrofurantoin exerts its effects on bacterial cells by interfering with several cellular processes. It disrupts protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum action results in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of Nitrofurantoin involves the reduction of the nitro group by bacterial nitroreductases . This reduction process generates reactive intermediates that can damage bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Nitrofurantoin exhibits good stability . Its effects can change over time due to the development of bacterial resistance . Long-term studies have shown that Nitrofurantoin maintains its antimicrobial activity against uropathogens .
Dosage Effects in Animal Models
The effects of Nitrofurantoin in animal models vary with dosage . While effective at lower doses, high doses of Nitrofurantoin can lead to adverse effects
Metabolic Pathways
Nitrofurantoin is metabolized in the liver . It is believed to interact with various enzymes and cofactors during its metabolism
Transport and Distribution
Nitrofurantoin is well-distributed in the body following oral administration . It is believed to interact with various transporters and binding proteins, which aid in its distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Nitrofurantoin localizes to the bacterial cytoplasm where it can interact with bacterial DNA .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de la nitrofurantoïne implique l'ajout d'acide chlorhydrique et d'eau purifiée dans un dispositif de réaction à membrane d'osmose inverse, le chauffage à 60-70 °C et l'ajout de diéthyl ester de 5-nitrofurfural. Le mélange est maintenu à 80-85 °C pour une hydrolyse complète, suivie de l'ajout d'un catalyseur et de chlorure de sodium. L'aminohydantoïne préchauffée à 60-70 °C est ensuite ajoutée, et le mélange est mis sous pression et maintenu à 90-95 °C pour un reflux. Le produit de la réaction est lavé à l'eau purifiée jusqu'à ce que la valeur du pH soit de 6,0 à 8,0, et la nitrofurantoïne obtenue est lavée à l'eau purifiée en écoulement à 90-95 °C pour obtenir le produit fini .
Méthodes de production industrielle
Les méthodes de production industrielle de la nitrofurantoïne impliquent généralement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour améliorer le rendement, réduire la consommation d'énergie et minimiser les impuretés pour répondre aux normes médicinales .
Analyse Des Réactions Chimiques
Types de réactions
La nitrofurantoïne-13C3 subit diverses réactions chimiques, notamment :
Oxydation : La nitrofurantoïne peut être oxydée pour former différents produits.
Réduction : Elle peut être réduite par des nitroreductases bactériennes en intermédiaires électrophile.
Substitution : La nitrofurantoïne peut subir des réactions de substitution dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les catalyseurs. Les conditions varient en fonction de la réaction souhaitée, telles que la température, la pression et les niveaux de pH .
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers intermédiaires qui inhibent les processus bactériens, tels que le cycle de l'acide citrique et la synthèse de l'ADN, de l'ARN et des protéines .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à la nitrofurantoïne-13C3 comprennent :
- Nitrofurazone
- Furazolidone
- Furaltadone
- Nitrofurazone-13C,15N2
- Métronidazole-13C2,15N2 .
Unicité
La this compound est unique en raison de son marquage par des isotopes stables, qui permet un suivi et une analyse précis en recherche scientifique. Cette caractéristique la distingue des autres composés similaires qui ne présentent pas un tel marquage .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nitrofurantoin-13C3 involves the introduction of three carbon-13 isotopes into the molecule. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "3-Amino-2-oxazolidinone", "13C-labeled acetic anhydride", "13C-labeled nitroethane", "13C-labeled ethyl malonate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "The first step involves the reaction of 3-amino-2-oxazolidinone with 13C-labeled acetic anhydride in the presence of sodium ethoxide to yield 13C-labeled N-acetyl-3-amino-2-oxazolidinone.", "The second step involves the reaction of 13C-labeled N-acetyl-3-amino-2-oxazolidinone with 13C-labeled nitroethane in the presence of sodium ethoxide to yield 13C-labeled nitrofurantoin intermediate.", "The third step involves the reaction of 13C-labeled nitrofurantoin intermediate with 13C-labeled ethyl malonate in the presence of sodium ethoxide to yield 13C-labeled nitrofurantoin-13C3.", "The final step involves the purification of the product using a combination of hydrochloric acid and sodium hydroxide followed by recrystallization from a mixture of diethyl ether and methanol." ] } | |
Numéro CAS |
1217226-46-4 |
Formule moléculaire |
C8H6N4O5 |
Poids moléculaire |
241.14 g/mol |
Nom IUPAC |
1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1 |
Clé InChI |
NXFQHRVNIOXGAQ-QZJUDIIFSA-N |
SMILES isomérique |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Synonymes |
1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3; 1-(5-Nitro-2-furfurylideneamino)hydantoin-13C3; 5-Nitrofurantoin-13C3; Berkfurin-13C3; Chemiofuran-13C3; Cyantin-13C3; Cystit-13C3; Furadantoin-13C3; Furadoin-13C3; Furadoine-13C3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



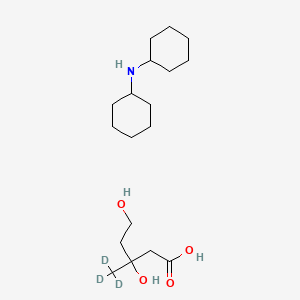
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)

